molecular formula C5H10N2O B12985917 Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one

Cat. No.: B12985917
M. Wt: 114.15 g/mol
InChI Key: FCZGCQDOFWAOCM-QWWZWVQMSA-N
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Description

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and possesses unique stereochemistry that contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one typically involves several steps, starting from readily available precursors. One common method includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Subsequent hydrolysis in the presence of acid yields the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are sometimes utilized to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of stereochemistry and functional groups, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

(3R,4R)-3-amino-4-methylpyrrolidin-2-one

InChI

InChI=1S/C5H10N2O/c1-3-2-7-5(8)4(3)6/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4-/m1/s1

InChI Key

FCZGCQDOFWAOCM-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)[C@@H]1N

Canonical SMILES

CC1CNC(=O)C1N

Origin of Product

United States

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